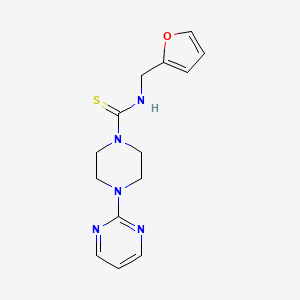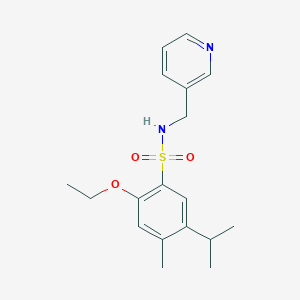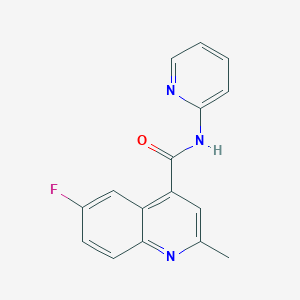
N-(2-furylmethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as FPiperazine, is a chemical compound that has been widely studied for its potential therapeutic properties. This molecule belongs to the class of piperazine derivatives, which have been extensively investigated for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of FPiperazine are discussed in
作用機序
The mechanism of action of FPiperazine is not fully understood. However, it has been reported to act on various cellular targets, including DNA, RNA, and proteins. FPiperazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of RNA. FPiperazine has been reported to inhibit the activity of protein kinases, enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
FPiperazine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. FPiperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth. FPiperazine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. It has also been reported to modulate the immune system by regulating the production of cytokines, which are involved in the regulation of immune responses.
実験室実験の利点と制限
FPiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been extensively studied for its diverse biological activities, making it a promising candidate for drug development. However, FPiperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It has also been reported to exhibit cytotoxicity at high concentrations, which may limit its clinical application.
将来の方向性
There are several future directions for the study of FPiperazine. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. The development of FPiperazine derivatives with improved efficacy and reduced toxicity is also a promising direction for future research. The use of FPiperazine in combination with other drugs or therapies may enhance its therapeutic efficacy. The exploration of FPiperazine as a potential therapeutic agent for other diseases, such as viral infections and autoimmune diseases, is also an interesting direction for future research.
合成法
FPiperazine is synthesized by reacting 2-amino-4-(2-pyrimidinyl)piperazine with 2-furancarboxaldehyde and thiourea in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of FPiperazine as a yellow solid. The yield of the reaction is reported to be around 70%.
科学的研究の応用
FPiperazine has been studied for its potential as a therapeutic agent in various diseases. It has been reported to possess antitumor, antifungal, antiviral, and antibacterial properties. FPiperazine has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. FPiperazine has been reported to have antiviral activity against the influenza virus and HIV-1.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h1-5,10H,6-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWXHXXPRPOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)


![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)